molecular formula C11H19IO2 B14410934 6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane CAS No. 82026-19-5

6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B14410934
CAS No.: 82026-19-5
M. Wt: 310.17 g/mol
InChI Key: NTGMTQZRWOWVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Iodopropyl)-1,4-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro[45]decane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of radical chemistry to construct the spirocyclic framework. For example, the reaction of ene-vinylidenecyclopropanes with iodine in the presence of a radical initiator can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve the use of polar solvents and moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The spirocyclic structure also contributes to its unique properties and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic framework but lacking the iodine substituent.

    1,4,7-Trioxaspiro[4.5]decane: Another spirocyclic compound with an additional oxygen atom in the ring structure.

Uniqueness

6-(3-Iodopropyl)-1,4-dioxaspiro[4This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

82026-19-5

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

6-(3-iodopropyl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C11H19IO2/c12-7-3-5-10-4-1-2-6-11(10)13-8-9-14-11/h10H,1-9H2

InChI Key

NTGMTQZRWOWVQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)CCCI)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.